molecular formula C11H6N2O B035911 4,5-Diazafluoren-9-one CAS No. 50890-67-0

4,5-Diazafluoren-9-one

Cat. No.: B035911
CAS No.: 50890-67-0
M. Wt: 182.18 g/mol
InChI Key: PFMTUGNLBQSHQC-UHFFFAOYSA-N
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Description

4,5-Diazafluoren-9-one is a heterocyclic compound with the molecular formula C11H6N2O. It is a derivative of fluorenone and contains two nitrogen atoms in the five-membered ring. This compound is known for its use as a building block in the synthesis of various heterocyclic compounds and as a fluorescent probe .

Mechanism of Action

Target of Action

4,5-Diazafluoren-9-one is a heterocyclic compound that behaves like cyclopentadienones . It reacts with [CpCo (C2H4)2] to form air-stable sandwich-type complexes [CpCo (η4-2)] . This suggests that the primary targets of this compound are metal ions, particularly cobalt ions.

Mode of Action

The compound interacts with its targets by forming stable complexes. The unshared electron pairs located within the molecular backbone of this compound can act cooperatively to bind transition metal cations . This interaction results in the formation of stable complexes, which could potentially influence the biochemical pathways in which these metal ions are involved.

Pharmacokinetics

It is known to be soluble in tetrahydrofuran (thf), dichloromethane, benzene, and toluene This suggests that the compound may have good bioavailability in systems where these solvents are present

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents suggests that the presence of these solvents in the environment could influence its action and efficacy . Additionally, the compound’s ability to form air-stable complexes suggests that it may have good stability in various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diazafluoren-9-one can be synthesized through the condensation of fluorenone with hydrazine or other diamines. The reaction typically involves heating the reactants in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields .

Comparison with Similar Compounds

4,5-Diazafluoren-9-one can be compared with other similar compounds such as:

  • 1,10-Phenanthroline-5,6-dione
  • 1,8-Diazafluoren-9-one
  • 9-Fluorenone
  • 9,10-Phenanthrenequinone

Uniqueness: this compound is unique due to its dual nitrogen atoms in the five-membered ring, which imparts distinct electronic and fluorescent properties compared to its analogs .

Properties

IUPAC Name

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMTUGNLBQSHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321556
Record name 4,5-Diazafluoren-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50890-67-0
Record name 50890-67-0
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Record name 4,5-Diazafluoren-9-one
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Record name 4,5-Diazafluoren-9-one
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Synthesis routes and methods I

Procedure details

To a 1 L one-necked flask was added a mixture of 30 g (0.13 mol, 68%) 5-nitro-1,10-phenanthroline, 51 g (0.61 mol) potassium oxalate, 12.5% NaOH(aq) 150 ml and 450 ml water. The mixture was then heated to reflux (100° C.) and stirred for 2 hours. After completion of the reaction, the reaction mixture was cooled to room temperature. The reaction mixture was added with 1 L ethyl acetate, stirred for 30 minutes, and filtered to collect the filtrate. The residual solids were added into 300 ml ethyl acetate, stirred for 30 minutes and filtered to collect the filtrate. The combined filtrates were extracted to separate the organic layer, dehydrated by MgSO4, concentrated, and recrystallized from 200 ml methanol, so as to obtain light yellow solids cyclopenta[2,1-b;3,4-b′]dipyridin-5-one 13.3 g (0.07 mol, yield 54%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a boiling solution of phenanthroline monohydrate (2.2 g, 11.1 mol) and KOH (2 g, 35.5 mol) in water (130 ml), a hot solution of KMnO4 (5 g, 31.5 mol) in water (80 ml) was added dropwise over ca. 1 h. The mixture was refluxed for another 2 h, and then filtered hot. The orange filtrate was cooled and extracted with chloroform, the combined organic extracts were dried over anhydrous Na2SO4. After solvent removal, the crude product was further purified by column chromatography on silica gel using acetone/petroleum ether (2:1) as the eluent, the product was isolated as a yellow solid (980 mg, 48%). 1HNMR (ACETONE-D6,400 MHz): δ=8.80(d, J=5.0 Hz, 2H), 8.06 (d, J=7.5 Hz, 2H), 7.50 (dd, J1=7.5 Hz, J2=5.0 Hz, 2H). HRMS calcd for 182.1782, found 182.0369.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: 4,5-diazafluoren-9-one, often abbreviated as dafone, has a molecular formula of C11H6N2O and a molecular weight of 182.18 g/mol. []

ANone: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. [, , , , , ]
  • IR Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups, such as the carbonyl (C=O) stretch. [, , , ]
  • UV-Vis Spectroscopy: Helps to analyze the electronic transitions within the molecule and determine its absorption and emission properties. [, , , , ]
  • Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in identification and characterization. [, ]

A: this compound often acts as a chelating ligand, coordinating to metal ions (e.g., Ag+, Cu2+, Zn2+, Pt2+, Ru2+) through its two nitrogen atoms. This chelation forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of other ligands. [, , , , , , , , , , , , , , , , , , , , ]

A: this compound itself can interact with DNA, but its metal complexes generally show stronger binding affinity. Studies suggest an intercalative mode of binding, where the planar aromatic structure of dafone inserts itself between DNA base pairs. [, , ]

A: this compound silver(I) nitrate complex (I) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant clinical isolates. This activity was found to be comparable to or even better than some known antibiotics, especially against P. mirabilis, S. aureus, and K. pneumoniae. []

ANone: this compound and its metal complexes have shown potential in material science, particularly:

  • Luminescent Materials: Europium tetracyanoplatinate incorporating this compound displays interesting luminescent properties, potentially useful in optoelectronic applications. []
  • Hydrogel Loading: this compound silver(I) nitrate complex (I) can be loaded into hydrogels, allowing for controlled release and enhanced antibacterial activity. []

ANone: this compound has shown promise as a ligand in palladium-catalyzed reactions:

  • Aerobic Dehydrogenative Heck Reaction: A Pd(OAc)2/4,5-diazafluoren-9-one catalyst system enables the aerobic dehydrogenative Heck alkenylation of ferrocene with alkenes, offering a more sustainable approach compared to traditional methods. []
  • Aerobic Allylic C-H Acetoxylation: this compound acts as a crucial ligand in Pd(OAc)2-catalyzed aerobic allylic acetoxylation reactions. It supports catalytic turnover even without additional co-catalysts, unlike many other ligands. [, , ]
  • Aerobic Acyloxylation of Allylic C-H Bonds: this compound, in conjunction with a Pd0 precatalyst and a quinone/iron phthalocyanine cocatalyst system, enables the aerobic acyloxylation of allylic C-H bonds with diverse carboxylic acids, expanding the scope of this reaction beyond acetic acid. []
  • Aza-Wacker Reactions: this compound demonstrates "ligand-accelerated catalysis" in Pd(OAc)2-catalyzed oxidative cyclization of (E)-4-hexenyltosylamide, proving more effective than other bidentate ligands. []

A: Unlike many bidentate ligands that inhibit Pd-catalyzed aerobic oxidations, this compound promotes these reactions due to its ability to adopt both κ1- and κ2-coordination modes. This hemilabile character, confirmed by NMR and X-ray crystallography, allows for facile dissociation of one pyridyl ring, creating open coordination sites at the Pd center and facilitating key catalytic steps. [, ]

ANone: Density functional theory (DFT) calculations have been employed to:

  • Investigate reaction mechanisms: DFT studies helped elucidate the reaction pathway of 3+2 cycloaddition reactions involving 9-oxo-4,5-diazafluorenium phenacylides, revealing a concerted nonsynchronous mechanism. []
  • Understand ligand effects in catalysis: DFT calculations illuminated the influence of this compound and other chelating ligands on the energetics of the aza-Wacker reaction pathway, explaining their contrasting effects on catalytic activity. []
  • Determine reduction potentials: DFT calculations complemented experimental data to determine the reduction potentials of (L)PdII(OAc)2 complexes, providing insights into how ligands like this compound modulate the oxidizing ability of PdII in catalytic reactions. []

ANone:

  • Thermal Stability: Thermogravimetric analyses indicate that this compound-containing metal complexes generally exhibit good thermal stability. []
  • Formulation Strategies: Encapsulation of this compound silver(I) nitrate complex (I) within hydrogels showcases a promising formulation strategy to enhance stability, control release, and improve its antibacterial efficacy. []

ANone: A variety of analytical techniques are employed, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the separation, identification, and quantification of this compound, offering high sensitivity and selectivity. []
  • X-ray Diffraction: Provides detailed structural information for this compound and its metal complexes in the solid state, elucidating their coordination geometries and intermolecular interactions. [, , , , , , , , , , , , , , , , ]
  • Elemental Analysis: Confirms the elemental composition of synthesized compounds, ensuring purity and consistency. [, ]
  • Electrochemical Techniques (Cyclic Voltammetry): Provides insights into the redox properties of this compound and its metal complexes, which are relevant for understanding their reactivity and catalytic behavior. [, , , ]

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